

Foreword: The Imperative for Unambiguous Structural Verification

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Compound of Interest

Compound Name: 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
CAS No.: 17288-41-4
Cat. No.: B173014

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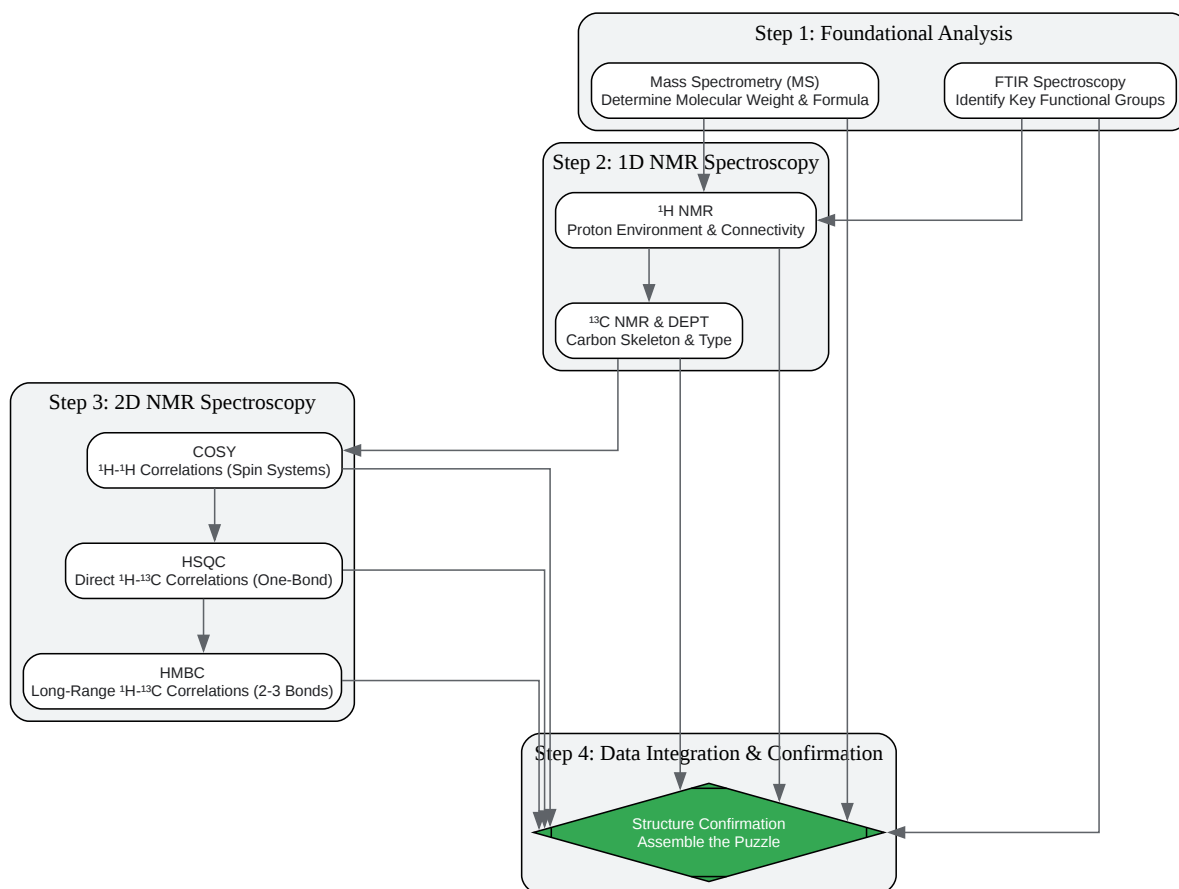
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the pyrrolopyridine core, a bioisostere of indole, is a "privileged scaffold" frequently found in potent kinase inhibitors and other therapeutic agents.[1] Derivatives of the pyrrolo[3,2-b]pyridine class, in particular, have demonstrated significant potential as antiproliferative and anti-inflammatory agents.[2][3] The introduction of a benzyloxy substituent at the C5 position creates a molecule, **5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine**, with promising characteristics for further functionalization.

However, its synthesis can potentially yield various isomers. Therefore, the unambiguous confirmation of its molecular structure is not merely an academic exercise but a critical checkpoint for advancing any research or development program. Misidentification can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this target compound, framed from the perspective of causality and experimental integrity. We will not only outline the steps but explain the rationale behind the analytical strategy, ensuring a self-validating workflow from initial hypothesis to final confirmation.

The Elucidation Strategy: A Multi-Pronged, Orthogonal Approach

The core principle of rigorous structure elucidation is the convergence of data from multiple, independent analytical techniques.^[4] Each method provides a unique piece of the molecular puzzle, and their collective agreement forms a self-validating system that minimizes ambiguity. Our strategy is designed to first establish the fundamental properties (molecular formula and functional groups) and then to meticulously map the atomic connectivity.

Here is the logical workflow we will follow:



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Caption: Overall workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and FTIR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to build the structure, we must first know the elemental composition. Low-resolution MS gives us the molecular weight, but HRMS provides the exact mass, allowing for the unambiguous determination of the molecular formula. This is the foundational data point upon which all subsequent interpretations rest.[5]

Expected Results: For **5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine**, the molecular formula is $C_{14}H_{12}N_2O$. The expected exact mass for the protonated molecule $[M+H]^+$ would be calculated and compared against the experimental value. A mass accuracy within 5 ppm is the standard for confirmation.

Parameter	Expected Value
Molecular Formula	$C_{14}H_{12}N_2O$
Exact Mass	224.09496 g/mol
$[M+H]^+$ (Monoisotopic)	225.10224 m/z

Fragmentation Analysis: The fragmentation pattern in MS/MS can provide valuable structural clues. The benzyloxy group is prone to cleavage. The most anticipated fragmentation would be the loss of the benzyl group (C_7H_7 , 91 Da) or the entire benzyloxy group, leading to characteristic daughter ions that can support the proposed structure.

Experimental Protocol: HRMS (ESI-TOF)

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 in the same solvent, adding 0.1% formic acid to promote protonation ($[M+H]^+$).
- **Instrumentation:** Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Acquisition Parameters:**

- Ionization Mode: Positive ESI
- Mass Range: 50-500 m/z
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Data Acquisition: Centroid mode, with an internal calibrant (lock mass) to ensure high mass accuracy.
- Data Analysis: Determine the m/z of the most abundant ion in the molecular ion cluster. Use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern, comparing it to the theoretical values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational modes of functional groups. It is a rapid and non-destructive technique to confirm the presence of key structural motifs predicted by the molecular formula.^{[6][7]} For our target, we expect to see characteristic absorptions for the N-H bond of the pyrrole, C-H bonds of the aromatic rings, C-O ether linkage, and the C=C/C=N bonds of the bicyclic core.

Expected Characteristic Absorptions:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Pyrrole)	~3100-3300	A moderately sharp peak, indicating the secondary amine.
Aromatic C-H Stretch	~3000-3100	Sharp peaks characteristic of sp ² C-H bonds.
C-O-C Stretch (Ether)	~1200-1250 & ~1050	Strong, characteristic bands for the aryl-alkyl ether.
C=C & C=N Stretch	~1500-1600	Multiple bands corresponding to the aromatic rings.

Experimental Protocol: FTIR (ATR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 (co-added to improve signal-to-noise).
- Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The software will automatically perform the background subtraction. Identify and label the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8] We will use a suite of 1D and 2D experiments to build a complete and validated map of the molecule.

1D NMR: ^1H and ^{13}C

Expertise & Causality: ^1H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling).[9] ^{13}C NMR, often run with broadband proton decoupling, shows the number of unique carbon environments.[10] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH , CH_2 , and CH_3 carbons, which is essential for unambiguous assignment.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

Proton Assignment	Predicted Shift (ppm)	Multiplicity	Coupling (J, Hz)	Integration
H-N (Pyrrole)	8.5 - 9.5	br s	-	1H
H4	~8.2	d	~5.0	1H
H6	~7.8	s	-	1H
H-Bn (Phenyl)	7.3 - 7.5	m	-	5H
H2	~7.2	d	~2.5	1H
H7	~7.0	d	~5.0	1H
H3	~6.5	d	~2.5	1H
CH ₂ (Benzyl)	~5.2	s	-	2H

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Carbon Assignment	DEPT	Predicted Shift (ppm)
C5	C	~155
C7a	C	~148
C4	CH	~142
C-Bn (ipso)	C	~137
C-Bn (para)	CH	~129
C-Bn (ortho)	CH	~128.5
C-Bn (meta)	CH	~128
C2	CH	~125
C3a	C	~119
C7	CH	~110
C6	CH	~105
C3	CH	~100
CH ₂ (Benzyl)	CH ₂	~71

2D NMR: COSY, HSQC, and HMBC

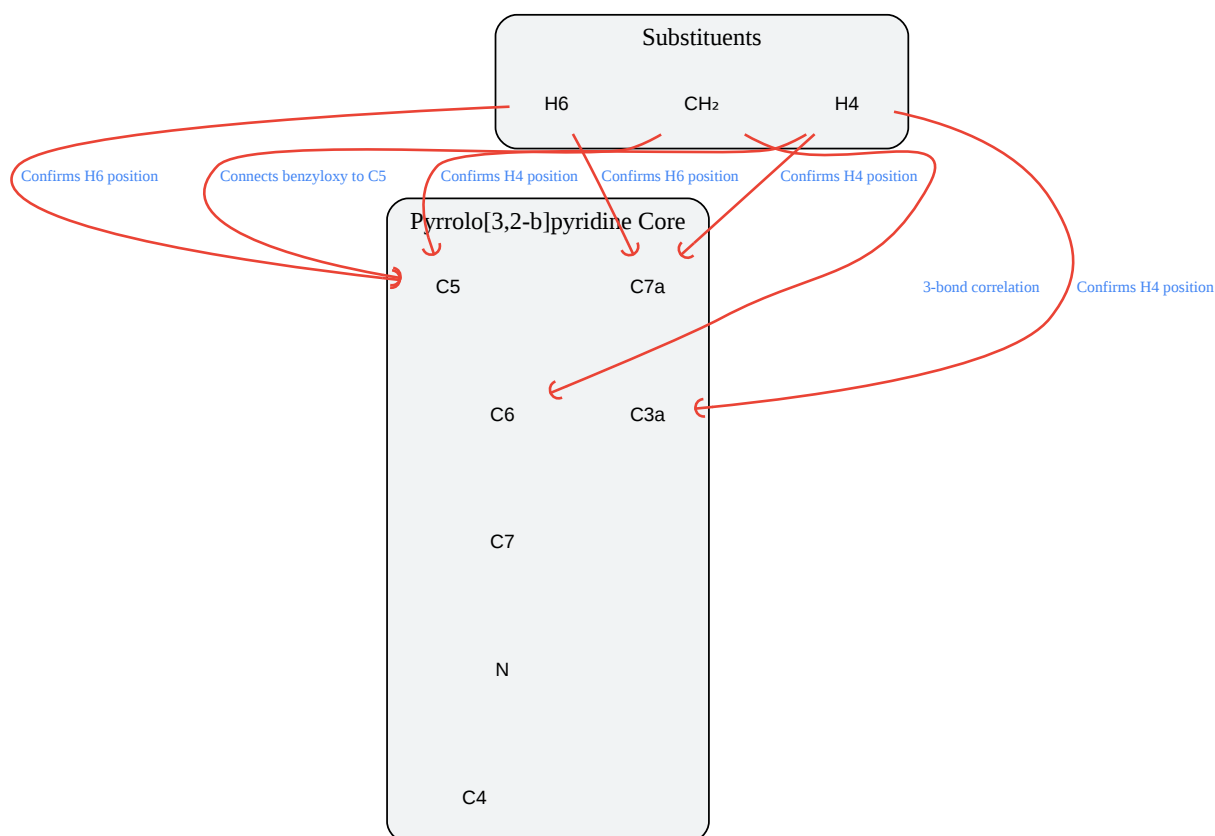
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows us to map out spin systems, such as the protons on the pyridine ring and the pyrrole ring.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation). This is the primary method for assigning carbon signals based on their known proton assignments.[\[11\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating complex heterocyclic systems. It shows correlations between

protons and carbons over 2 to 3 bonds. These long-range correlations are essential for connecting the individual spin systems and linking substituents (like the benzyloxy group) to the correct position on the core scaffold.

Key Expected HMBC Correlations for Structural Confirmation:

The HMBC spectrum will be the ultimate arbiter for confirming the **5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine** structure and ruling out isomers.



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Caption: Key HMBC correlations to confirm connectivity.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters (Typical for 400 MHz):
 - ^1H NMR: 30° pulse, 16 scans, 2s relaxation delay, spectral width covering -2 to 12 ppm.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: 30° pulse, 1024 scans, 2s relaxation delay, spectral width covering 0 to 180 ppm.
 - DEPT-135: Standard parameters to distinguish CH/CH_3 (positive) from CH_2 (negative) signals.
 - gCOSY: 256 increments in F1, 8 scans per increment.
 - gHSQC: Standard parameters optimized for $^1\text{JCH} = 145$ Hz.
 - gHMBC: Standard parameters optimized for long-range coupling (^nJCH) of 8 Hz.
- Data Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin).
 - a. Assign the ^1H spectrum based on chemical shifts, multiplicities, and integrals.
 - b. Use the HSQC spectrum to assign the protonated carbons.
 - c. Use the HMBC and COSY spectra to connect the spin systems and confirm the final structure. The correlation from the benzylic CH_2 protons to C5 is the definitive link confirming the substituent position.

Integrated Data Analysis and Conclusion

The final step is to synthesize all the collected data into a single, coherent conclusion.

- HRMS confirmed the molecular formula as $C_{14}H_{12}N_2O$.
- FTIR showed the presence of an N-H group, aromatic rings, and a C-O ether linkage, consistent with the proposed structure.
- 1H and ^{13}C NMR spectra showed the correct number of proton and carbon signals, respectively. DEPT-135 confirmed the presence of one CH_2 group (the benzylic methylene) and the various CH groups of the aromatic systems.
- COSY established the H2-H3 and H4-H7 spin systems.
- HSQC unambiguously linked each proton to its attached carbon.
- HMBC provided the final, definitive connections. The crucial observation of a correlation from the benzylic methylene protons (~5.2 ppm) to the carbon at ~155 ppm (assigned as C5) and the adjacent C4 and C6 carbons confirms the location of the benzyloxy group. Further correlations from H4 and H6 to the bridgehead carbons (C3a, C7a) and to C5 solidify the assignment of the pyrrolo[3,2-b]pyridine core.

The convergence of these orthogonal datasets provides an unassailable, self-validated confirmation of the structure as **5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine**. This rigorous approach ensures the scientific integrity required for advancing the compound into further stages of research and development.

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